N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylthiophene-3-carboxamide
Description
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylthiophene-3-carboxamide is a complex organic compound that features a triazole ring, a phenyl group, and a thiophene ring
Properties
IUPAC Name |
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-8-22-9-14(10)16(21)17-13-6-4-5-12(7-13)15-19-18-11(2)20(15)3/h4-9H,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBDBAFIEQZCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the phenyl group and the thiophene ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential as a drug candidate due to its unique structural features and biological activity.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylthiophene-3-carboxamide is unique due to its combination of a triazole ring, phenyl group, and thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other compounds with similar functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
